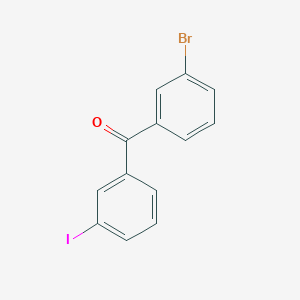

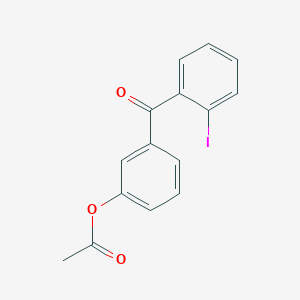

3-乙酰氧基-2'-碘二苯甲酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds related to 3-Acetoxy-2'-iodobenzophenone often involves the use of hypervalent iodine reagents. For instance, (diacetoxy)iodobenzene (PIDA) is used for the oxidative C-H amination of imidazopyridines, suggesting that similar reagents might be applicable for synthesizing 3-Acetoxy-2'-iodobenzophenone derivatives . Additionally, the use of iodobenzene catalysis in the presence of m-chloroperbenzoic acid for the alpha-acetoxylation of ketones indicates a potential pathway for introducing acetoxy groups onto an iodobenzene ring .

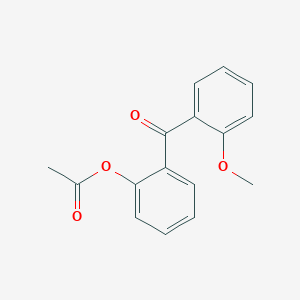

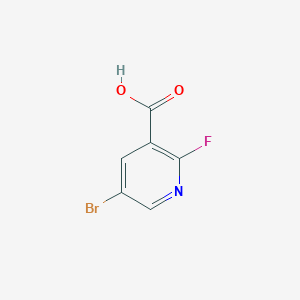

Molecular Structure Analysis

While the molecular structure of 3-Acetoxy-2'-iodobenzophenone is not directly analyzed in the papers, the structural analysis of related compounds can provide insights. For example, the synthesis of 3-hydroxy-2-acetylbenzo[b]thiophene imines and their structural analysis through UV, IR, and NMR spectroscopy can offer a comparison for the expected spectroscopic properties of 3-Acetoxy-2'-iodobenzophenone .

Chemical Reactions Analysis

The papers describe various chemical reactions involving iodobenzene derivatives and acetoxy groups. The oxidative C-H amination using PIDA , the dehydrogenation of tetrahydro-β-carbolines , and the selective synthesis of 2-aminobenzimidazoles all involve iodine(III) compounds, which could be relevant to the reactivity of 3-Acetoxy-2'-iodobenzophenone. The iodobenzene-catalyzed alpha-acetoxylation of ketones is particularly relevant, as it suggests that 3-Acetoxy-2'-iodobenzophenone could potentially act as a catalyst or intermediate in similar reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Acetoxy-2'-iodobenzophenone can be inferred from related compounds. The synthesis of hyperbranched polyesters using 3,5-diacetoxybenzoic acid indicates that acetoxybenzoic acids can participate in polymerization reactions, which may also be true for 3-Acetoxy-2'-iodobenzophenone. The solubility and molecular weight distribution of the resulting polymers provide a basis for predicting the behavior of 3-Acetoxy-2'-iodobenzophenone in similar conditions.

科学研究应用

有机化学中的合成应用

可以推断“3-乙酰氧基-2'-碘二苯甲酮”在有机合成中具有重要应用,特别是在涉及高价碘化合物的反应中。这些化合物以其促进广泛转化的多功能性而闻名,包括氧化、乙酰氧基化和芳基化过程。例如,对类似化合物的研究表明了它们在酮的 α-乙酰氧基化中的用途,该反应对于区域选择性地引入乙酰氧基至关重要 (Ochiai 等,2005;Ochiai,2007)。这突出了“3-乙酰氧基-2'-碘二苯甲酮”在促进类似转化方面的潜力。

光催化和光化学应用

已经研究了与“3-乙酰氧基-2'-碘二苯甲酮”相关的化合物的光化学性质。例如,已经探索了二苯甲酮衍生物在紫外光下的光催化活性,用于环境应用,例如降解水中的污染物 (Plíštil 等,2006)。这表明“3-乙酰氧基-2'-碘二苯甲酮”可能有助于研究开发新型光催化剂或光引发剂。

环境影响研究

虽然重点是排除与药物相关的信息,但值得注意的是,类似的化合物,特别是二苯甲酮衍生物,已被广泛研究其环境影响,特别是作为紫外线过滤器。这些研究探讨了它们在水生环境中的持久性和毒性,以及它们潜在的内分泌干扰效应 (Ghazipura 等,2017)。虽然这些研究与“3-乙酰氧基-2'-碘二苯甲酮”没有直接关系,但它们强调了考虑化学化合物的环境和健康影响的重要性。

属性

IUPAC Name |

[3-(2-iodobenzoyl)phenyl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11IO3/c1-10(17)19-12-6-4-5-11(9-12)15(18)13-7-2-3-8-14(13)16/h2-9H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYZFCLFOAVAZML-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC(=C1)C(=O)C2=CC=CC=C2I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11IO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60641635 |

Source

|

| Record name | 3-(2-Iodobenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60641635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Acetoxy-2'-iodobenzophenone | |

CAS RN |

890099-63-5 |

Source

|

| Record name | 3-(2-Iodobenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60641635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[2-(4-Aminophenyl)ethyl]phenol](/img/structure/B1292202.png)